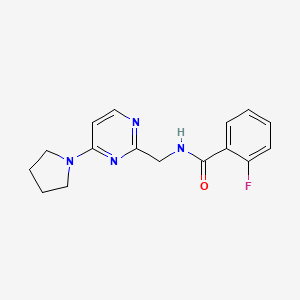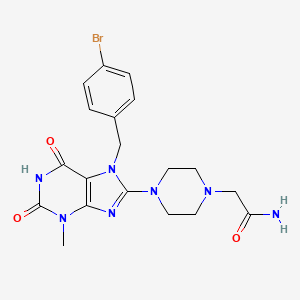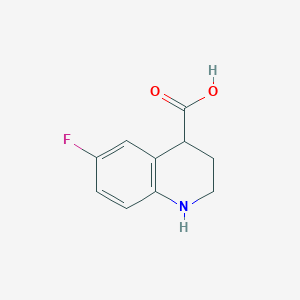![molecular formula C22H18N4O4S B2477076 N-{4-[4-(2,4-dimethylphenyl)-1,3-oxazol-2-yl]phenyl}-N'-(2-furylmethyl)urea CAS No. 1112013-41-8](/img/structure/B2477076.png)
N-{4-[4-(2,4-dimethylphenyl)-1,3-oxazol-2-yl]phenyl}-N'-(2-furylmethyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{4-[4-(2,4-dimethylphenyl)-1,3-oxazol-2-yl]phenyl}-N'-(2-furylmethyl)urea, also known as DMF, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields.
Applications De Recherche Scientifique
Sure! Here is a comprehensive analysis of the scientific research applications of the compound “6-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-7-(prop-2-en-1-yl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one”:
Antimicrobial Activity
This compound has shown significant potential as an antimicrobial agent. Its structure allows it to interact with bacterial cell walls and inhibit their growth. Studies have demonstrated its effectiveness against various bacterial strains, making it a promising candidate for developing new antibiotics .
Anticancer Properties
Research has indicated that this compound exhibits strong anticancer activity. It can induce apoptosis (programmed cell death) in cancer cells, thereby inhibiting tumor growth. Its unique chemical structure allows it to target specific cancer cell pathways, making it a potential candidate for cancer therapy .
Antioxidant Activity
The compound has been found to possess antioxidant properties, which can help in neutralizing free radicals in the body. This activity is crucial in preventing oxidative stress-related diseases, such as cardiovascular diseases and neurodegenerative disorders .
Anti-inflammatory Effects
Studies have shown that this compound can reduce inflammation by inhibiting the production of pro-inflammatory cytokines. This makes it a potential therapeutic agent for treating inflammatory diseases such as arthritis and inflammatory bowel disease .
Antiviral Applications
The compound has demonstrated antiviral activity against certain viruses. Its mechanism involves inhibiting viral replication, which can help in controlling viral infections. This property is particularly valuable in the development of antiviral drugs .
Neuroprotective Effects
Research suggests that this compound can protect neurons from damage, making it a potential candidate for treating neurodegenerative diseases like Alzheimer’s and Parkinson’s. Its neuroprotective effects are attributed to its ability to reduce oxidative stress and inflammation in neural tissues .
Enzyme Inhibition
The compound has been studied for its ability to inhibit specific enzymes that are involved in various metabolic pathways. This property can be exploited in designing drugs for metabolic disorders and other enzyme-related diseases .
Photodynamic Therapy
This compound has potential applications in photodynamic therapy (PDT), a treatment that uses light-activated compounds to kill cancer cells. Its chemical structure allows it to absorb light and produce reactive oxygen species that can destroy cancer cells .
These diverse applications highlight the compound’s versatility and potential in various fields of scientific research and drug development.
Synthesis, antimicrobial, anticancer evaluation and QSAR studies Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism Synthesis of (±)-2-methyl-6-(3′-hydroxy-4′-methylphenyl)-2-hepten-4-one Design, Synthesis, and Investigation of Cytotoxic Effects
Propriétés
IUPAC Name |
6-[[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-7-prop-2-enyl-[1,3]dioxolo[4,5-g]quinazolin-8-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O4S/c1-3-8-26-21(27)15-9-17-18(29-12-28-17)10-16(15)23-22(26)31-11-19-24-20(25-30-19)14-6-4-13(2)5-7-14/h3-7,9-10H,1,8,11-12H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTTCOIFDACRSEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)CSC3=NC4=CC5=C(C=C4C(=O)N3CC=C)OCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-7-(prop-2-en-1-yl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2476998.png)
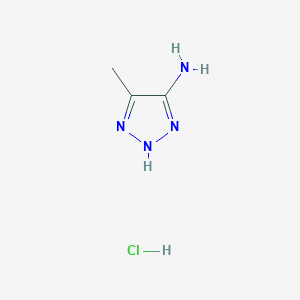
![4-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-hydroxy-4-nitrophenyl)butanamide](/img/structure/B2477002.png)


![3,4,5-triethoxy-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide](/img/structure/B2477008.png)
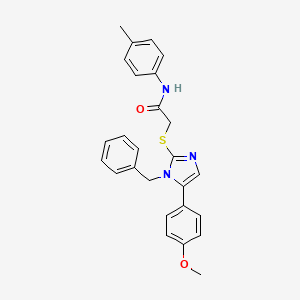
![N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-phenoxypropanamide](/img/structure/B2477010.png)
